Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene: is a complex organic compound with the molecular formula C12H18O It is known for its unique structure, which includes a fused ring system and an oxirane (epoxide) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. This intermediate can then undergo further reactions, such as epoxidation, to introduce the oxirane group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene can undergo various types of chemical reactions, including:
Oxidation: The oxirane group can be oxidized to form diols or other oxygen-containing derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Peracids (e.g., m-chloroperbenzoic acid) are commonly used for epoxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Nucleophiles: Water, alcohols, and amines can act as nucleophiles in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, allowing the construction of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxirane group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to changes in the activity of enzymes or the function of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirane: Similar structure but with different functional groups.
Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxetane: Contains an oxetane ring instead of an oxirane.
Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxepane: Features an oxepane ring, which is larger than the oxirane ring.
Uniqueness
Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene is unique due to its specific ring structure and the presence of the oxirane group. This combination of features imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
41724-18-9 |
---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
4-methyl-5-oxatetracyclo[7.2.1.02,8.04,6]dodecane |
InChI |
InChI=1S/C12H18O/c1-12-6-10-8-3-2-7(4-8)9(10)5-11(12)13-12/h7-11H,2-6H2,1H3 |
InChI Key |
KSXHZKMRNVQVIE-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3C4CCC(C4)C3CC1O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.